molecular formula C21H26N2O3S B11177872 3-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide

3-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide

Cat. No.: B11177872
M. Wt: 386.5 g/mol
InChI Key: XUHLCMHUHVCOBZ-UHFFFAOYSA-N
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Description

3-PHENYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANAMIDE is a complex organic compound that features a phenyl group, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-PHENYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Coupling Reactions: The phenyl and butanamide groups are introduced through coupling reactions, such as amide bond formation using carboxylic acids and amines.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-PHENYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-PHENYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-PHENYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-PHENYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

This detailed article provides a comprehensive overview of 3-PHENYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

3-phenyl-N-(4-piperidin-1-ylsulfonylphenyl)butanamide

InChI

InChI=1S/C21H26N2O3S/c1-17(18-8-4-2-5-9-18)16-21(24)22-19-10-12-20(13-11-19)27(25,26)23-14-6-3-7-15-23/h2,4-5,8-13,17H,3,6-7,14-16H2,1H3,(H,22,24)

InChI Key

XUHLCMHUHVCOBZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2)C3=CC=CC=C3

Origin of Product

United States

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